molecular formula C18H21N3O3 B3082104 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 1119451-16-9

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Cat. No.: B3082104
CAS No.: 1119451-16-9
M. Wt: 327.4 g/mol
InChI Key: NUZKOTZNMRMDJO-UHFFFAOYSA-N
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Description

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is a complex organic compound that features a quinoline core substituted with a pyrrolidine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the quinoline-pyrrolidine intermediate with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline or pyrrolidine derivatives.

Scientific Research Applications

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving quinoline or pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA or interact with enzyme active sites, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have significant biological activities.

Uniqueness

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is unique due to its combination of a quinoline core with a pyrrolidine ring and a butanoic acid moiety. This unique structure may confer distinct biological activities and physicochemical properties compared to other quinoline or pyrrolidine derivatives.

Properties

IUPAC Name

4-[(4-methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-10-16(21-8-2-3-9-21)20-15-5-4-13(11-14(12)15)19-17(22)6-7-18(23)24/h4-5,10-11H,2-3,6-9H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZKOTZNMRMDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155157
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-16-9
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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